Nanjiol C
Description
Nanjiol C is a marine-derived steroid compound isolated from soft corals, notably within the Dendronephthya genus in the East China Sea . Nanjiol B (C₃₁H₄₈O₆) is characterized as a steroid with a cholestane skeleton modified by hydroxyl and ketone groups . This compound likely shares a similar biosynthetic origin, featuring oxidative modifications that influence its bioactivity. Marine steroids from corals are renowned for their anti-inflammatory, antimicrobial, and cytotoxic properties, positioning this compound as a compound of interest in drug discovery .
Properties
Molecular Formula |
C29H46O4 |
|---|---|
Molecular Weight |
458.7 g/mol |
IUPAC Name |
[(8S,9S,10R,13S,14S,16S,17R)-17-[(2S)-2-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-16-yl] acetate |
InChI |
InChI=1S/C29H46O4/c1-18(2)8-7-13-29(6,32)26-25(33-19(3)30)17-24-22-10-9-20-16-21(31)11-14-27(20,4)23(22)12-15-28(24,26)5/h16,18,22-26,32H,7-15,17H2,1-6H3/t22-,23+,24+,25+,26+,27+,28+,29+/m1/s1 |
InChI Key |
WDDRMCUVHMBDRI-QLMDCSLCSA-N |
Isomeric SMILES |
CC(C)CCC[C@@](C)([C@H]1[C@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)OC(=O)C)O |
Canonical SMILES |
CC(C)CCCC(C)(C1C(CC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)OC(=O)C)O |
Synonyms |
nanjiol C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural and Source Comparison
Structural Insights :
- Nanjiol vs. Lobophysterols : Nanjiol compounds lack the conjugated double-bond systems observed in lobophysterols, which may reduce anti-inflammatory potency but enhance stability .
- Nanjiol vs. Dendronecholones : Dendronecholones feature additional ketone groups at C-3 and C-22, correlating with stronger anti-Vibrio activity compared to Nanjiol A/B .
- Nanjiol vs. Hippuristerones : The 17,20-epoxide group in hippuristerones contributes to cytotoxicity, a feature absent in Nanjiols, which prioritize antimicrobial effects .
Functional Analogues
Table 2: Pharmacological and Clinical Comparisons
Functional Insights :
- Anti-Vibrio Activity : Nanjiols A/B exhibit weaker activity compared to dendronecholones, suggesting that C-3/C-22 ketone modifications are critical for potency .
- Anti-inflammatory Potential: Lobophysterols outperform Nanjiols due to their ability to inhibit COX-2, a key enzyme in inflammation .
- Synthetic Adaptability : Synthetic 9,11-secosteroids (e.g., pinnisterol E) demonstrate improved bioavailability over natural Nanjiols, highlighting opportunities for structural optimization .
Q & A
Q. What experimental parameters are critical for synthesizing Nanjiol C with high reproducibility?
Methodological Answer:
- Design : Use a factorial design to test variables (e.g., temperature, solvent polarity, catalyst concentration) and their interactions. Include control batches to assess batch-to-batch variability .
- Characterization : Integrate spectroscopic methods (NMR, FT-IR) and chromatographic techniques (HPLC) to verify structural integrity and purity. Document retention times and spectral peaks in a reference table for cross-validation .
- Safety : Follow OSHA-compliant protocols for handling reactive intermediates, including fume hood use and waste disposal guidelines .
Q. How can researchers validate the purity of this compound in heterogeneous reaction mixtures?
Methodological Answer:
- Analytical Workflow : Combine differential scanning calorimetry (DSC) to assess crystallinity and mass spectrometry (MS) to detect impurities. Calibrate instruments using certified reference materials (CRMs) .
- Data Interpretation : Compare impurity profiles against baseline noise thresholds. Use statistical tools (e.g., Grubbs’ test) to identify outliers in triplicate measurements .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for this compound across different studies?
Methodological Answer:
- Meta-Analysis : Systematically compare experimental conditions (e.g., cell lines, assay protocols) from conflicting studies. Highlight variables like solvent choice (DMSO vs. aqueous buffers) that may alter compound solubility and bioactivity .
- Principal Contradiction Analysis : Identify the dominant variable influencing discrepancies (e.g., oxidation during storage) and design controlled experiments to isolate its effect .
- Validation : Replicate key studies under standardized conditions and publish raw datasets with metadata (e.g., storage duration, temperature) to enable cross-study harmonization .
Q. How can computational modeling optimize this compound’s reaction pathways for scalability in academic labs?
Methodological Answer:
- In Silico Design : Use density functional theory (DFT) to model transition states and identify rate-limiting steps. Validate predictions with kinetic isotope effect (KIE) studies .
- Scale-Up Criteria : Develop a decision matrix balancing yield, energy efficiency, and safety risks. For example, prioritize low-temperature pathways if thermal degradation exceeds 5% .
Q. What statistical frameworks are suitable for analyzing dose-response nonlinearities in this compound’s pharmacological profiles?
Methodological Answer:
- Model Selection : Test Hill slope vs. logistic regression models using Akaike Information Criterion (AIC). Include confidence intervals for EC50 values in dose-response curves .
- Outlier Management : Apply robust regression (e.g., Huber loss) to minimize the impact of anomalous data points in high-throughput screening .
Methodological Tables
Q. Table 1: Key Analytical Techniques for this compound Characterization
Q. Table 2: Common Contradictions in this compound Research and Mitigation Strategies
Guidelines for Data Reporting
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
